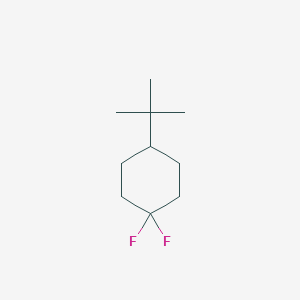

4-Tert-butyl-1,1-difluorocyclohexane

Descripción general

Descripción

Conformational Study of Cyclohexane Derivatives

Synthesis Analysis The synthesis of cyclohexane derivatives with tert-butyl groups has been explored in various studies. For instance, a bulky pendent bis(ether anhydride) was synthesized starting from a tert-butylcyclohexane derivative, which was then used to prepare a series of poly(ether imide)s with excellent solubility and thermal stability . Another study described an efficient synthetic route to a differentially protected diester derived from a tert-butylcyclohexane, which proved to be a valuable chiral synthon in drug discovery . Additionally, the synthesis of new cardo poly(bisbenzothiazole)s from a tert-butylcyclohexane derivative demonstrated good solubility and thermal stability of the resulting polymers .

Molecular Structure Analysis The molecular structure of cyclohexane derivatives has been extensively studied. For example, the conformational study of cis-1,4-di-tert-butylcyclohexane revealed the presence of chair and twist-boat conformations, with detailed analysis of the molecular symmetries and free energies of these conformations . X-ray diffraction studies were used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . The molecular structure of a highly strained hydrocarbon, 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, was also investigated, revealing the anti conformation of the 1,3-diene skeleton and the sterical strain effects .

Chemical Reactions Analysis Chemical reactions involving tert-butylcyclohexane derivatives have been the subject of several studies. Enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides demonstrated good enantioselectivity . The electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be highly stereoselective, resulting in a hydrodimer with a specific axial structure . Furthermore, cyclohexa-1,4-dienes with a tert-butyl group were used as isobutane equivalents in a transfer hydro-tert-butylation of alkenes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .

Physical and Chemical Properties Analysis The physical and chemical properties of tert-butylcyclohexane derivatives have been characterized in several studies. Poly(ether imide)s derived from tert-butylcyclohexane showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 227–266°C . The polymers derived from a new monomer bearing the tert-butylcyclohexylidene group exhibited good solubility, thermal stability, and amorphous characteristics, along with distinct UV absorption and fluorescence emission peaks . The electrochemical study of methyl 4-tert-butylcyclohex-1-enecarboxylate revealed its potential for stereoselective reactions and provided insights into the kinetic and thermodynamic aspects of its hydrodimerisation .

Aplicaciones Científicas De Investigación

Conformational Properties and Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy and Conformational Equilibria A pivotal study by Spassov et al. utilized fluorine magnetic resonance spectroscopy to examine the conformational equilibria and ring inversion rates of gem-fluorocyclohexanes including 4-tert-butyl-1,1-difluorocyclohexane. The research highlighted the activation energies for ring inversion and elucidated the differences in free energy between conformations, indicating the compound's significance in understanding stereochemical arrangements and molecular dynamics (Spassov et al., 1967).

Chemical Shifts in NMR and Structural Analysis Abraham et al. fully assigned the proton, carbon, and fluorine NMR spectra of various difluorocyclohexane compounds, including 4-tert-butyl-1,1-difluorocyclohexane. This study is crucial for understanding the structural intricacies and electronic environment of such molecules, providing foundational data for further chemical analysis and applications (Abraham et al., 1995).

Molecular Synthesis and Catalysis

Isobutane Equivalents and Transfer Hydro-tert-Butylation Keess and Oestreich introduced cyclohexa-1,4-dienes with a tert-butyl group at C3, like 4-tert-butyl-1,1-difluorocyclohexane, as isobutane equivalents. These compounds exhibit novel behavior in the transfer hydro-tert-butylation of alkenes when activated by boron Lewis acids. This groundbreaking work opens new avenues in carbon framework construction and organic synthesis (Keess & Oestreich, 2017).

Macrocyclic Chemistry and Complex Formation Sarnicka et al. demonstrated how the stoichiometry of Zn(2+) ions influences the formation of chiral macrocycles when reacting with 4-tert-butyl-2,6-diformylphenol. This study not only sheds light on the structural chemistry of macrocycles but also showcases the potential of 4-tert-butyl-1,1-difluorocyclohexane derivatives in forming complex and precisely structured molecular assemblies (Sarnicka et al., 2012).

Photochemistry and Material Science

Photochemical Reactions and Silyl Migrations The work by Takahashi explored the photochemical 1,3-silyl migrations in compounds structurally related to 4-tert-butyl-1,1-difluorocyclohexane. Understanding these reactions is crucial for photochemistry and material science, offering insights into stereospecific reactions and the stability of intermediates (Takahashi, 2005).

Fluorescence and Polymer Science

Synthesis and Characterization of Polymers Huang et al. synthesized a novel monomer structurally related to 4-tert-butyl-1,1-difluorocyclohexane and used it to create aromatic poly(bisbenzothiazole)s. This study is instrumental in polymer science, showcasing the monomer's potential in forming polymers with excellent solubility, thermal stability, and unique fluorescence properties (Huang et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,1-difluorocyclohexane | |

CAS RN |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)